

Hydrolysis and condensation mechanism of Tris(isopropoxy)silanol

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Compound of Interest		
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An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of **Tris(isopropoxy)silanol**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrolysis and condensation mechanism of **tris(isopropoxy)silanol**, a key precursor in sol-gel processes and materials science. While specific kinetic data for **tris(isopropoxy)silanol** is limited in publicly available literature, this document extrapolates from well-studied analogous alkoxysilanes to present a thorough understanding of its reactivity.

Introduction

Tris(isopropoxy)silanol ((i-PrO)₃SiOH) is an organosilicate that plays a significant role in the formation of silica-based materials. Its single silanol group and three hydrolyzable isopropoxy groups allow for a complex series of hydrolysis and condensation reactions. These reactions are fundamental to the sol-gel process, enabling the formation of silica networks with tailored properties for applications ranging from drug delivery to coatings and catalysis. The bulky isopropoxy groups introduce steric hindrance that influences the rates of these reactions compared to smaller alkoxy groups like methoxy or ethoxy.

Core Reaction Mechanisms



The transformation of **tris(isopropoxy)silanol** into a silica network proceeds via two primary reaction types: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases.

Hydrolysis: The replacement of isopropoxy groups with hydroxyl (silanol) groups. (i-PrO) $_3$ SiOH + H $_2$ O \rightleftharpoons (i-PrO) $_2$ (OH)SiOH + i-PrOH

Further hydrolysis of the remaining isopropoxy groups can also occur.

Condensation: The formation of siloxane bridges (Si-O-Si) through the reaction of silanol groups, releasing water or alcohol.

- Water-producing condensation: (i-PrO)₃SiOH + HOSi(O-i-Pr)₃

 ⇔ (i-PrO)₃Si-O-Si(O-i-Pr)₃ + H₂O

The overall reaction kinetics are influenced by several factors, including the water-to-silane ratio, the type and concentration of the catalyst, the solvent, and the temperature.

Acid-Catalyzed Mechanism

Under acidic conditions, it is believed that an alkoxide or silanol is protonated in a rapid initial step. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water (hydrolysis) or a neutral silanol (condensation). The acid-catalyzed process generally leads to less branched, more linear or randomly branched polymer networks.

Base-Catalyzed Mechanism

In alkaline environments, a hydroxyl anion or a deprotonated silanol group acts as the nucleophile, directly attacking the silicon atom. This reaction proceeds via a pentacoordinate transition state. The base-catalyzed mechanism typically results in more highly branched and cross-linked silica networks, leading to the formation of discrete particles.

Quantitative Data



Specific kinetic data for the hydrolysis and condensation of **tris(isopropoxy)silanol** are not readily available in the reviewed literature. However, data from analogous organotrialkoxysilanes can provide valuable insights into the expected reaction rates. The following tables summarize kinetic data for similar compounds, which can be used as a proxy to understand the reactivity of **tris(isopropoxy)silanol**.

Table 1: Hydrolysis Rate Constants for Various Trialkoxysilanes

Silane	Catalyst	Solvent	Temperatur e (°C)	Rate Constant	Reference
Methyltrietho xysilane (MTES)	HCI	Ethanol/Wate r	25	5.5 - 97 mM ⁻¹ h ⁻¹	[1]
Propyltrimeth oxysilane (PTMS)	K ₂ CO ₃	THF	Not specified	1.26 x 10 ⁻⁸ M ^{-2.1} s ⁻¹	[2]
Phenyltrimeth oxysilane (PhTMS)	K₂CO₃	THF	Not specified	2.87×10^{-8} $M^{-2.3} S^{-1}$	[2]

Table 2: Condensation Rate Constants for Various Silanols

Silanol System	Catalyst	Solvent	Temperatur e (°C)	Rate Constant	Reference
Methylsilanetr iol	HCI	Aqueous	25	10.9 kcal/mol (Activation Energy)	[3]
Dialkylsilaned iols	Acid	Dioxane/Wat er	25	1.25 - 2.8 kcal/mol (Activation Energy)	[3]



Experimental Protocols

The study of **tris(isopropoxy)silanol** hydrolysis and condensation kinetics typically involves spectroscopic techniques to monitor the changes in chemical species over time.

In-situ 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a powerful technique for quantifying the various silicon species present in the reaction mixture.

Methodology:

- Sample Preparation: A solution of **tris(isopropoxy)silanol** is prepared in a suitable deuterated solvent (e.g., DMSO-d₆) within an NMR tube.[4]
- Initiation of Reaction: A precise amount of water and catalyst (acid or base) is added to the NMR tube to initiate the hydrolysis and condensation reactions.[4]
- Data Acquisition: 29Si NMR spectra are acquired at regular time intervals. A relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to shorten the long relaxation times of 29Si nuclei, allowing for more rapid data acquisition.[4]
- Data Analysis: The concentration of different silicon species (unreacted silane, hydrolyzed intermediates, and condensed oligomers) is determined by integrating the corresponding peaks in the 29Si NMR spectra.[5]

In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-O-Si and Si-OH bonds.

Methodology:

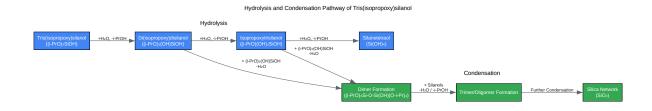
 Setup: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used for in-situ monitoring.



- Reaction Mixture: The reaction is carried out in a vessel where the ATR probe is immersed in the tris(isopropoxy)silanol solution.
- Data Collection: FT-IR spectra are collected at regular intervals after the addition of water and catalyst.
- Spectral Analysis: The change in absorbance of characteristic vibrational bands is monitored. For example, the decrease in the intensity of the Si-O-C stretching band and the increase in the Si-O-Si stretching band can be used to follow the reaction progress.

Visualization of Reaction Pathways and Workflows

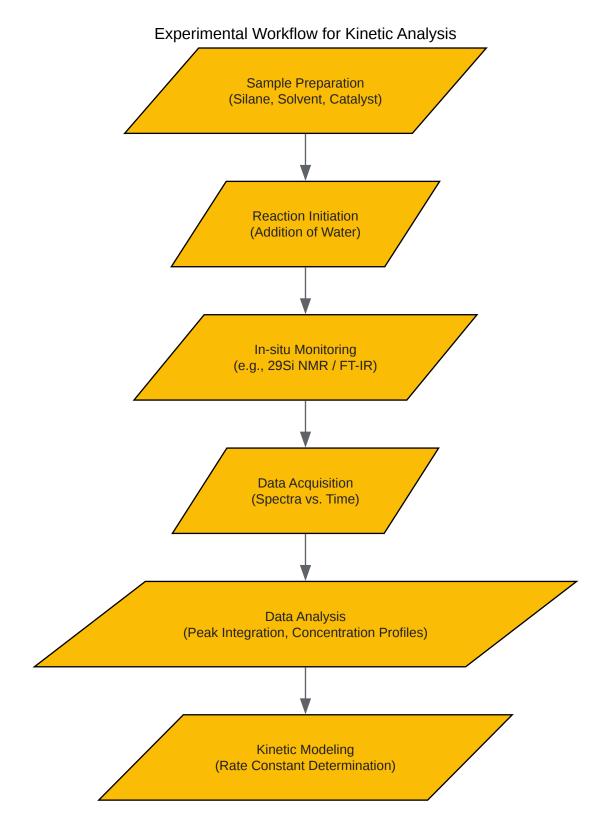
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.



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Caption: General reaction pathway for the hydrolysis and condensation of **tris(isopropoxy)silanol**.

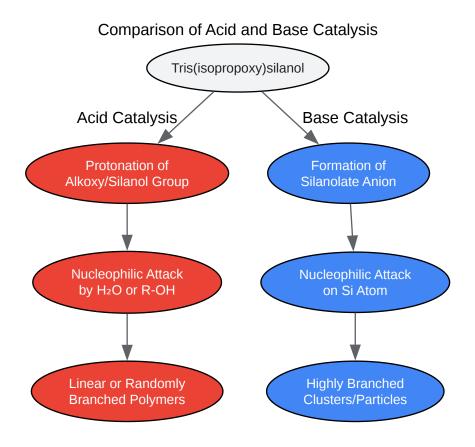




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Caption: A typical experimental workflow for studying the kinetics of silane hydrolysis and condensation.



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